molecular formula C5H5BrN2 B12407321 2-Amino-5-bromopyridine-d3

2-Amino-5-bromopyridine-d3

Cat. No.: B12407321
M. Wt: 176.03 g/mol
InChI Key: WGOLHUGPTDEKCF-CBYSEHNBSA-N
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Description

2-Amino-5-bromopyridine-d3, also known as 5-Bromo-2-pyridinamine-d3, is a deuterium-labeled derivative of 2-Amino-5-bromopyridine. This compound is primarily used in scientific research due to its unique properties, which include the presence of deuterium atoms. Deuterium labeling is often employed in drug development and pharmacokinetic studies to trace and quantify the behavior of molecules within biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-bromopyridine typically involves the bromination of 2-aminopyridine. The process begins with dissolving 2-aminopyridine in acetic acid, followed by the addition of bromine in acetic acid under controlled temperature conditions. The reaction mixture is then neutralized with sodium hydroxide to precipitate the product .

Industrial Production Methods: Industrial production of 2-Amino-5-bromopyridine-d3 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents is crucial for incorporating deuterium atoms into the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-bromopyridine-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridines and complex organic molecules used in pharmaceuticals and materials science .

Mechanism of Action

The mechanism of action of 2-Amino-5-bromopyridine-d3 involves its interaction with molecular targets through its bromine and amino groups. These functional groups enable the compound to participate in various chemical reactions, facilitating the formation of new bonds and the modification of existing molecular structures. The deuterium atoms in the compound provide stability and allow for precise tracking in metabolic studies .

Comparison with Similar Compounds

  • 2-Amino-5-chloropyridine
  • 2-Amino-5-iodopyridine
  • 2-Amino-3-bromopyridine

Comparison: 2-Amino-5-bromopyridine-d3 is unique due to the presence of deuterium atoms, which enhance its stability and make it an excellent tracer in research studies. Compared to its non-deuterated counterparts, it offers improved accuracy in tracking and quantification .

Properties

Molecular Formula

C5H5BrN2

Molecular Weight

176.03 g/mol

IUPAC Name

5-bromo-3,4,6-trideuteriopyridin-2-amine

InChI

InChI=1S/C5H5BrN2/c6-4-1-2-5(7)8-3-4/h1-3H,(H2,7,8)/i1D,2D,3D

InChI Key

WGOLHUGPTDEKCF-CBYSEHNBSA-N

Isomeric SMILES

[2H]C1=C(C(=NC(=C1Br)[2H])N)[2H]

Canonical SMILES

C1=CC(=NC=C1Br)N

Origin of Product

United States

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